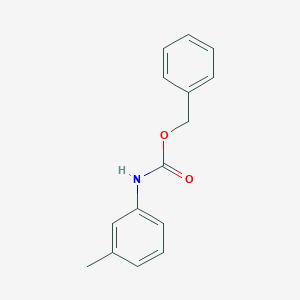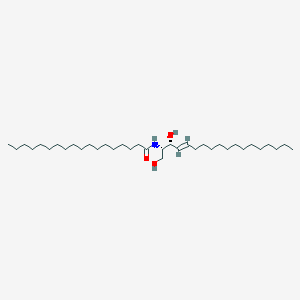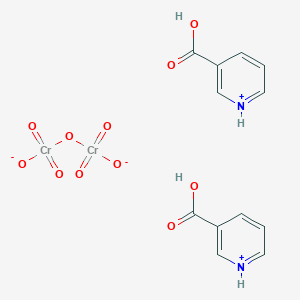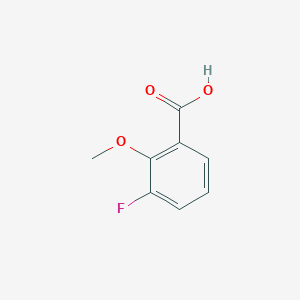![molecular formula C7H6N2S3 B012215 [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide CAS No. 100477-76-7](/img/structure/B12215.png)
[Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide, also known as MTM, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. MTM belongs to the class of thiosemicarbazone compounds and has been found to exhibit promising biological activities, including anti-cancer, anti-viral, and anti-bacterial properties.
科学的研究の応用
[Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide has been extensively studied for its potential applications in drug discovery. The compound has been found to exhibit anti-cancer activity against various types of cancer cells, including breast, lung, and prostate cancer. [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide has also been reported to have anti-viral activity against HIV, herpes simplex virus, and influenza virus. Additionally, [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide has shown anti-bacterial activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
作用機序
The exact mechanism of action of [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide is not fully understood. However, studies have suggested that the compound may act by inhibiting enzymes involved in the synthesis of nucleic acids, which are essential for the growth and proliferation of cancer, viral, and bacterial cells. [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide has also been found to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-cancer activity.
生化学的および生理学的効果
[Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide has been found to have several biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth and proliferation of cancer, viral, and bacterial cells. [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide has also been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide has been reported to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.
実験室実験の利点と制限
One of the main advantages of [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide is its broad-spectrum activity against cancer, viral, and bacterial cells. The compound has also been found to have low toxicity in normal cells, which is a desirable characteristic for a potential drug candidate. However, one of the limitations of [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide is its poor solubility in aqueous solutions, which may affect its bioavailability and efficacy. Further studies are needed to address this issue and optimize the formulation of [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide for clinical use.
将来の方向性
There are several future directions for the research and development of [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide. One potential direction is to investigate the structure-activity relationship of [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide and its analogs to identify more potent and selective compounds for specific biological targets. Another direction is to evaluate the in vivo efficacy and safety of [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide in animal models and eventually in human clinical trials. Additionally, the combination of [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide with other anti-cancer, anti-viral, or anti-bacterial agents may enhance its therapeutic potential and overcome drug resistance. Overall, the potential applications of [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide in drug discovery and development make it a promising compound for further research.
合成法
[Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide can be synthesized through a simple and efficient method. The compound can be obtained by reacting 2-thiophenecarboxaldehyde with thiosemicarbazide in the presence of hydrochloric acid. The resulting product is then reacted with methyl iodide to obtain [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide. The synthesis of [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide has been reported in several research articles, and the purity and yield of the compound have been found to be satisfactory for further studies.
特性
CAS番号 |
100477-76-7 |
|---|---|
製品名 |
[Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide |
分子式 |
C7H6N2S3 |
分子量 |
214.3 g/mol |
IUPAC名 |
[methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide |
InChI |
InChI=1S/C7H6N2S3/c1-10-7(9-5-8)12-6-3-2-4-11-6/h2-4H,1H3 |
InChIキー |
COAKJSUMLBSEBJ-UHFFFAOYSA-N |
SMILES |
CSC(=NC#N)SC1=CC=CS1 |
正規SMILES |
CSC(=NC#N)SC1=CC=CS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



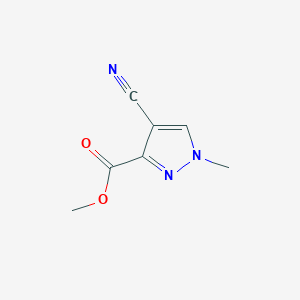
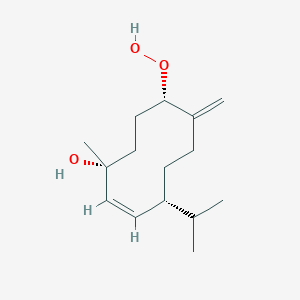

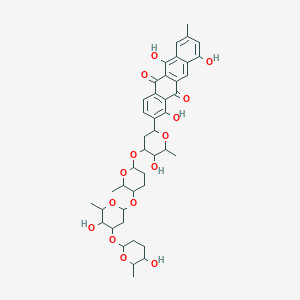
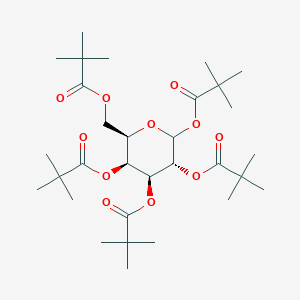
![[(2-Hydroxy-3-methoxyphenyl)methylideneamino]-trimethylazanium;iodide](/img/structure/B12142.png)
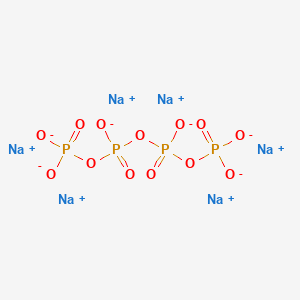
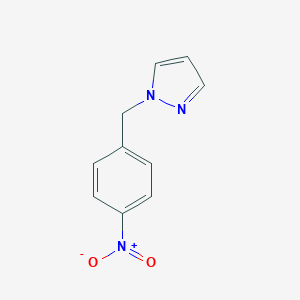
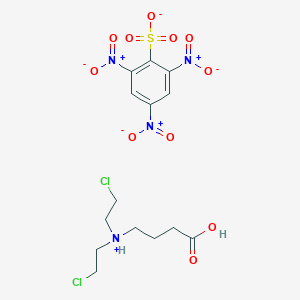
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12150.png)
